Acetic benzoic anhydride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2819-08-1 |
|---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
acetyl benzoate |
InChI |
InChI=1S/C9H8O3/c1-7(10)12-9(11)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
CXBNMPMLFONTPO-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Pathways for Acetic Benzoic Anhydride
Control of Acylation Site in Multifunctional Substrates
In molecules containing multiple functional groups, such as polyols or amino alcohols, controlling which group is acylated is crucial. The inherent reactivity differences between the functional groups play a significant role. For example, in a molecule with both an amino and a hydroxyl group, the more nucleophilic amino group will typically be acylated preferentially. libretexts.orgopenstax.org
Research has shown that in the acylation of diols, the reaction can be directed towards a specific hydroxyl group based on the reaction conditions and the nature of the substrate. acs.org For instance, in amphiphilic diols, it is possible to selectively acylate the hydroxyl group in either the polar or apolar domain. acs.org
Impact of Catalyst Choice on Selectivity
Catalysts can have a profound impact on the chemo-, regio-, and stereoselectivity of acylation reactions involving acetic benzoic anhydride (B1165640).
Lewis Acid Catalysts: Lewis acids can activate the anhydride and enhance the reaction rate. mdpi.comrsc.org The choice of Lewis acid can also influence the site of acylation. mdpi.com For example, in the benzoylation of phenol, different zeolite catalysts (which can act as solid Lewis acids) showed varying selectivities for the formation of different hydroxybenzophenone isomers. mdpi.com
Base Catalysts: Bases like 4-dimethylaminopyridine (B28879) (DMAP) are commonly used to catalyze acylation reactions. jst.go.jp The mechanism involves the formation of a highly reactive acylpyridinium intermediate. jst.go.jp The nature of the counteranion in this intermediate can influence the reaction rate and selectivity. jst.go.jp Studies have shown that the catalytic performance in site-selective acylation can be improved by modifying the catalyst structure. jst.go.jp
Enzyme Catalysts: Enzymes can offer high levels of selectivity in acylation reactions, though this is a broader concept not limited to acetic benzoic anhydride.
Factors Influencing Product Ratios in Mixed Acylations
When using a mixed anhydride like this compound, two different acyl groups can be transferred, leading to a mixture of products. The ratio of these products is determined by several factors:
Relative Electrophilicity of the Carbonyl Carbons: The carbonyl carbon of the more electron-deficient acyl group will be more susceptible to nucleophilic attack.
Steric Hindrance: The less sterically hindered acyl group is generally more accessible to the nucleophile. caltech.edu
Leaving Group Ability: The stability of the departing carboxylate anion can influence the reaction pathway. The weaker the basicity of the carboxylate, the better it is as a leaving group.
Reaction Conditions: The solvent and temperature can affect the selectivity. For example, changing the solvent can alter the relative stability of the transition states leading to the different products. caltech.edu
Research on the disproportionation of mixed anhydrides has shown that an equilibrium exists between the mixed anhydride and the two corresponding symmetrical anhydrides. caltech.edu The position of this equilibrium, which is temperature-dependent, can also affect the final product distribution. caltech.edu
Reactivity and Reaction Mechanisms of Acetic Benzoic Anhydride
Kinetic and Thermodynamic Considerations of Reactions
The study of the kinetics and thermodynamics of reactions involving acetic benzoic anhydride (B1165640) provides crucial insights into its formation, stability, and reactivity. These investigations quantify the rates at which its reactions proceed and the position of equilibrium, offering a deeper understanding of the underlying reaction mechanisms.
Kinetic analyses have been instrumental in elucidating the mechanisms of both the formation and subsequent reactions of acetic benzoic anhydride. The synthesis of this compound from benzoyl chloride and sodium acetate (B1210297) has been a particular focus of such studies. researchgate.net Research conducted in a two-phase system of an organic solvent and water has shown that this reaction follows a pseudo-first-order kinetic rate law. mdma.ch
A significant finding from these studies is the profound influence of the solvent on the reaction's speed. mdma.ch A greater reaction rate is consistently observed in more polar organic solvents. researchgate.netmdma.chvdoc.pub This effect has been systematically investigated by using various organic solvents, such as dichloromethane (B109758), chloroform, and tetrachloromethane, and by adding polarity-modifying inert substances like benzyl (B1604629) cyanide, benzonitrile, and nitrobenzene (B124822) to the organic phase. mdma.chvdoc.pub The experimental results confirm that increasing the polarity of the organic solvent enhances both the reaction rate and the conversion of benzoyl chloride. vdoc.pub
Table 1: Effect of Solvent Polarity on the Rate of this compound Formation This table is a qualitative representation based on described research findings.
| Solvent System | Relative Polarity | Observed Reaction Rate | Reference |
| Tetrachloromethane | Low | Slower | mdma.ch |
| Chloroform | Medium | Moderate | mdma.ch |
| Dichloromethane | High | Faster | mdma.ch |
| Dichloromethane / Nitrobenzene | Very High | Fastest | vdoc.pub |
Equilibrium Constants of Associated Reactions
A key reaction associated with this compound is its disproportionation into the two symmetrical anhydrides: acetic anhydride and benzoic anhydride. caltech.edu The equilibrium for this reaction can be represented as:
2 (this compound) ⇌ Acetic Anhydride + Benzoic Anhydride
Studies have shown that for mixed anhydrides derived from substituted benzoic acids and acetic acid, the equilibrium constants for this disproportionation reaction exhibit a marked temperature dependency. caltech.edu This is in contrast to mixed anhydrides formed from two different aliphatic acids, where the equilibrium constant is often independent of temperature and close to the statistical value of four. caltech.edu The ability to isolate pure this compound has been crucial for these studies, as it allows the equilibrium to be approached from both directions, leading to a more certain determination of its value. caltech.edu
Thermodynamic analysis of the disproportionation of benzoic-acetic anhydride has been performed by plotting the natural logarithm of the equilibrium constant (ln K) against the inverse of the temperature (1/T). caltech.edu From this relationship, the change in enthalpy (ΔH) for the reaction was determined, providing quantitative insight into the reaction's thermodynamics. caltech.edu
Table 2: Thermodynamic Data for the Disproportionation of this compound
| Thermodynamic Parameter | Value | Conditions | Reference |
| Change in Enthalpy (ΔH) | 5.0 Kcal/mol | Determined from the temperature dependency of the equilibrium constant. | caltech.edu |
Applications of Acetic Benzoic Anhydride in Complex Organic Synthesis
Esterification Reactions
Mixed anhydrides like acetic benzoic anhydride (B1165640) are effective reagents for the synthesis of esters from alcohols, a fundamental transformation in organic chemistry. The methodology can be applied to both intermolecular esterification and intramolecular cyclization to form lactones.
The use of mixed anhydrides provides a powerful method for ester synthesis. Aromatic carboxylic anhydrides, such as benzoic anhydride, are generally less reactive as acyl donors compared to their aliphatic counterparts. tcichemicals.com This difference in reactivity can be exploited to achieve selective esterification. In a mixed anhydride system involving an aliphatic and an aromatic carboxylic acid, the aliphatic acyl group is preferentially transferred. tcichemicals.com
For instance, in a reaction system where a mixed anhydride is formed from an aliphatic carboxylic silyl (B83357) ester and benzoic anhydride, the corresponding aliphatic ester can be obtained with high selectivity. tcichemicals.com The process involves an initial acyl transfer reaction between the silyl ester and benzoic anhydride to generate the mixed anhydride. This intermediate then reacts with an alcohol or alkyl silyl ether. Due to the higher reactivity of the aliphatic acyl group, it is selectively transferred to the nucleophile, yielding the desired aliphatic ester while leaving the benzoate (B1203000) group behind. tcichemicals.com Research has shown that using benzoic anhydride in the transesterification of pivalic acid trimethylsilyl (B98337) ester results in an excellent yield of the pivalic ester, demonstrating the preferential formation of aliphatic esters. tcichemicals.com
Some methods employ basic catalysts, such as 4-(dimethylamino)pyridine (DMAP), to promote the esterification reaction at room temperature, achieving excellent yields and high chemoselectivity from nearly equimolar amounts of carboxylic acids and alcohols. acs.orgnih.gov
Table 1: Representative Esterification using Benzoic Anhydride Derivatives
| Carboxylic Acid (Substrate 1) | Alcohol (Substrate 2) | Reagent/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pivalic acid trimethylsilyl ester | 4-Phenyl-2-butanol trimethylsilyl ether | Benzoic Anhydride / TiCl₂(ClO₄)₂ | 4-Phenyl-2-butyl pivalate | Excellent | tcichemicals.com |
This table illustrates the general principle of using benzoic anhydride systems for esterification.
The formation of lactones, or cyclic esters, via intramolecular cyclization of hydroxycarboxylic acids is a critical step in the synthesis of many complex natural products, including macrolides. Substituted benzoic anhydrides, in what is often termed the "Shiina macrolactonization," have proven to be exceptionally effective reagents for these transformations. researchgate.netnih.gov
This method is particularly powerful for synthesizing large-ring lactones (macrolactones) as well as highly strained medium-sized rings. nih.gov The reaction typically involves activating the carboxylic acid of an ω-hydroxycarboxylic acid with a substituted benzoic anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) or its N-oxide (DMAPO). tcichemicals.comnih.gov The reaction proceeds rapidly under mild conditions, often at room temperature, to produce the monomeric cyclized product with high chemoselectivity, minimizing the formation of dimeric or polymeric byproducts. nih.govnih.gov
This methodology has been successfully applied to the total synthesis of complex natural products. For example, in the total synthesis of the antineoplastic marine natural product Octalactin A, the formation of the 8-membered lactone ring was achieved in up to 90% yield using a catalytic amount of DMAPO with a suitable aromatic carboxylic anhydride. tcichemicals.com
Table 2: Examples of Lactonization using Benzoic Anhydride-based Methods
| Precursor (ω-Hydroxycarboxylic Acid) | Reagent/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Seco-acid of Octalactin A | Aromatic Carboxylic Anhydride / DMAPO | 8-membered ring intermediate | up to 90% | tcichemicals.com |
| Various ω-Hydroxycarboxylic Acids | 2-Methyl-6-nitrobenzoic anhydride / DMAP | Corresponding Lactone | High | nih.govresearchgate.net |
This table highlights the utility of benzoic anhydride derivatives in the synthesis of cyclic esters (lactones).
Amidation Reactions
The formation of an amide bond is one of the most important reactions in organic and medicinal chemistry. Acetic benzoic anhydride can serve as an acylating agent for the synthesis of amides from amines.
Anhydrides react with primary and secondary amines to form amides. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride. This is followed by the departure of a carboxylate as the leaving group. libretexts.org While anhydrides are less reactive than acyl halides, they are still effective acylating agents for amines.
The mixed anhydride method for amide synthesis was developed in the early 1950s, initially involving mixed anhydrides of acylamino acids with various acids, including benzoic acid. highfine.com When a mixed anhydride formed from an amino acid and benzoic acid reacts with an amine, the desired amide is formed. However, a potential side reaction is the benzoylation of the amine, leading to a by-product. highfine.com To minimize this, derivatives with increased steric hindrance or electron-donating groups on the benzoic acid moiety are sometimes used. highfine.com
N-acylation is the specific process of forming an amide by adding an acyl group to a nitrogen atom of an amine. This reaction is fundamental for installing protecting groups on amines or for synthesizing a wide range of functional molecules. semanticscholar.org Acetic anhydride is a common reagent for acetylation, and the principles extend to mixed anhydrides. wikipedia.org
Chemoselective N-acylation of an amine in the presence of other nucleophilic functional groups like hydroxyls (-OH) is a significant challenge. Methods have been developed that achieve high selectivity. For example, amines in their hydrochloride salt form can be efficiently and selectively acylated by anhydrides in an aqueous medium upon the addition of a mild base like sodium bicarbonate. semanticscholar.orgresearchgate.net In this system, the free amine is liberated in situ and immediately reacts with the anhydride, precipitating the acylated product. semanticscholar.org This method has been shown to work for both aliphatic and aromatic amines and allows for the selective N-acylation in the presence of hydroxyl, thiol, or carboxylic acid groups. researchgate.net
Table 3: Chemoselective N-Acylation of Amines
| Amine Substrate | Acylating Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| Aniline Hydrochloride | Acetic Anhydride | aq. NaHCO₃ | Acetanilide | N-acylation | semanticscholar.org |
This table summarizes conditions for the selective acylation of amines using anhydrides.
Acylation in Specific Chemical Transformations
Beyond general ester and amide formation, this compound's reactivity is harnessed in more specific synthetic contexts. The differential reactivity of the acetyl and benzoyl moieties allows it to act as a selective acylating agent.
One notable application is in Friedel-Crafts acylation. When an acid anhydride is reacted with an aromatic compound like benzene (B151609) in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum chloride), an aromatic ketone is formed. quora.com For a mixed anhydride like this compound, this could theoretically lead to a mixture of acetophenone (B1666503) and benzophenone, depending on the reaction conditions and the relative reactivity of the acyl groups under Lewis acidic conditions.
Furthermore, the acylation of biologically relevant molecules has been explored. For example, benzoic and acetic anhydrides have been shown to react with monoribonucleotides in aqueous solutions to yield exclusively O-acyl derivatives. cdnsciencepub.com This demonstrates the ability of these anhydrides to selectively acylate the hydroxyl groups of the ribose sugar moiety over the nitrogen atoms of the nucleobases in an aqueous environment. cdnsciencepub.com
The principle of using a mixed anhydride for selective acylation is also seen in reactions where the less reactive anhydride component facilitates the reaction. For instance, in the presence of a Lewis acid catalyst, a mixed anhydride prepared from an acetic acid derivative and benzoic anhydride can selectively transfer the acetyl group to a nucleophile. tcichemicals.com This occurs because the formation rate of the benzoic ester is much slower than that of the aliphatic acid ester, allowing for chemoselective acylation. tcichemicals.com
Role in Peptide Synthesis and Related Amino Acid Chemistry
Mixed anhydrides have historically played a significant role in the formation of peptide bonds. The activation of a carboxyl group of an N-protected amino acid is a prerequisite for its coupling with the amino group of another amino acid or peptide. bachem.com
The mixed anhydride method for peptide synthesis was developed in the early 1950s. highfine.com One of the early variations involved the formation of mixed anhydrides from an N-protected amino acid (such as a benzyloxycarbonyl-protected amino acid) and benzoic acid. highfine.com The general procedure involves two steps:
Activation: An N-protected amino acid reacts with a suitable activating agent to form a mixed anhydride. In the context of this article, this would involve activating the amino acid with a benzoyl derivative or forming the this compound in situ with the amino acid.
Coupling: The resulting mixed anhydride is then reacted with the free amino group of a second amino acid or peptide ester to form the new peptide bond. google.comgoogle.com
More commonly, mixed anhydrides are formed using chloroformates (e.g., isobutyl chloroformate), which react with the N-protected amino acid in the presence of a tertiary amine base. researchgate.net However, the principle of using mixed carboxylic anhydrides, including those with benzoic acid, is a foundational concept in peptide chemistry. highfine.com Catalytic systems have also been developed where benzoic anhydride acts as a mediator for the in situ generation of a mixed anhydride with a functionalized alkanoic acid, which then goes on to form dipeptides with appropriate amino components. acs.org
A significant challenge in peptide synthesis via the mixed anhydride method is the occurrence of side reactions that can lower the yield and purity of the desired peptide.
Key Side Reactions:
"Wrong Way" Opening: When using a mixed anhydride like this compound (or more commonly, a mixed carboxylic-carbonic anhydride), the incoming amine nucleophile can attack either of the two carbonyl carbons. researchgate.net Attack at the benzoate carbonyl would lead to an undesired N-benzoylated amino acid, a known side reaction when using mixed anhydrides with benzoic acid. highfine.com This side reaction can be suppressed by using carboxylic acids with greater steric hindrance to direct the nucleophile to the correct carbonyl center. highfine.com
Urethane (B1682113) Formation: A major side reaction, particularly when using mixed carboxylic-carbonic anhydrides, is the formation of a urethane by-product. This occurs when the anhydride reacts with itself or is attacked by another nucleophile at the "wrong" carbonyl, especially with sterically hindered amino acids like valine. libretexts.orgresearchgate.net Studies have shown that the choice of tertiary amine and solvent is critical for minimizing urethane formation. The combination of N-methylpiperidine as the base and dichloromethane (B109758) as the solvent has been found to be optimal. researchgate.net
Racemization: Activation of an N-protected amino acid increases the acidity of the α-proton, making it susceptible to abstraction and subsequent racemization, often through a 2-alkoxy-5(4H)-oxazolone intermediate. researchgate.netpeptide.com Racemization is a critical issue that compromises the stereochemical integrity of the final peptide. The extent of racemization is influenced by the base, solvent, and temperature. Using bases like N-methylmorpholine or N-methylpiperidine in solvents such as tetrahydrofuran (B95107) can reduce racemization compared to other combinations. researchgate.net
A summary of factors influencing side reactions in mixed anhydride peptide coupling:
Table 2: Conditions for Minimizing Side Reactions This table is interactive. Click on the headers to sort the data.
| Side Reaction | Favorable Conditions | Unfavorable Conditions | Key Factors |
|---|---|---|---|
| Urethane Formation | N-Methylpiperidine/Dichloromethane | Triethylamine/Dichloromethane | Base/Solvent Combination |
| Racemization | N-Methylpiperidine/Tetrahydrofuran | Excess Trimethylamine | Base Choice, Solvent Polarity |
| "Wrong Way" Opening | Sterically hindered second acid | Less hindered second acid (e.g., Benzoic) | Steric hindrance at carbonyls |
Data compiled from studies on mixed anhydride side reactions. researchgate.nethighfine.com
While this compound is itself an achiral molecule, it can be a key component in a chiral acylating system for processes like the kinetic resolution of racemic alcohols. Kinetic resolution separates enantiomers by exploiting the different rates at which they react with a chiral catalyst or reagent.
In this approach, an achiral acylating agent like benzoic anhydride is used in conjunction with a chiral catalyst. The catalyst selectively activates the acylation of one enantiomer of a racemic alcohol at a much faster rate than the other. This results in one enantiomer being converted to its ester form while the other remains largely unreacted. The ester and the unreacted alcohol can then be separated, providing access to both enantiomers in an enriched form. The use of aromatic carboxylic anhydrides, including benzoic anhydride, with an asymmetric catalyst represents a powerful method for the synthesis of optically active carboxylic esters and secondary alcohols. tcichemicals.com This strategy demonstrates how a simple, non-chiral reagent can be integral to a sophisticated asymmetric transformation.
Catalysis in Acetic Benzoic Anhydride Chemistry
Lewis Acid Catalysis
Lewis acid catalysis enhances the electrophilicity of acetic benzoic anhydride (B1165640). By accepting an electron pair from one of the carbonyl oxygens, the Lewis acid polarizes the anhydride, making it a more potent acylating agent. This activation facilitates nucleophilic attack on the carbonyl carbon. researchgate.net
Metal-Based Catalysts (e.g., ZrO(OTf)₂, Cu(II), Co(II))
A variety of metal-based Lewis acids are effective in catalyzing reactions with anhydrides. The choice of metal and its associated ligands can significantly influence catalytic activity and selectivity.
Zirconyl Triflate (ZrO(OTf)₂): Zirconyl triflate is recognized as a highly efficient Lewis acid catalyst for various organic transformations, including the ring-opening of epoxides with acetic anhydride. researchgate.net The high catalytic activity is attributed to the triflate (OTf) group, a powerful electron-withdrawing group, which enhances the Lewis acidity of the zirconium center. researchgate.net In reactions such as the acetolysis of epoxides, ZrO(OTf)₂ facilitates the formation of acetoxy alcohols in excellent yields. researchgate.net This catalyst is also effective for converting epoxides to 1,2-diacetates using acetic anhydride. researchgate.net
Copper(II) Catalysts: Copper(II) triflate (Cu(OTf)₂) is a versatile and cost-effective Lewis acid catalyst used in a multitude of organic reactions. acs.org It demonstrates high activity in promoting the acetylation of alcohols with acetic anhydride in ionic liquids. nih.gov Cu(OTf)₂'s efficacy stems from its ability to act as both a metal catalyst and a Lewis acid, often working synergistically to promote reactions. acs.org It has been successfully employed in multicomponent reactions to synthesize complex heterocyclic structures. acs.orgacs.org
Cobalt(II) Catalysts: Cobalt(II) chloride has been identified as an effective catalyst for the acylation of a wide range of primary, secondary, and tertiary alcohols using acetic anhydride. acs.org The reaction proceeds under mild conditions and provides good to excellent yields of the corresponding esters. Research into the reaction of aldehydes with acetic anhydride in the presence of Co(II) catalysts has also been explored, demonstrating the versatility of cobalt in activating anhydride reagents. acs.org
| Catalyst | Substrate Type | Reaction | Key Findings | Reference |
|---|---|---|---|---|
| ZrO(OTf)₂ | Epoxides | Ring-opening / Acetolysis | Excellent yields for alkoxy alcohols and 1,2-diacetates. | researchgate.net |
| Cu(OTf)₂ | Alcohols | Acetylation | Effectively catalyzes acetylation in ionic liquids; dual catalytic role. | acs.orgnih.gov |
| Co(II)Cl₂ | Alcohols | Acylation | Catalyzes acylation of primary, secondary, and tertiary alcohols in high yields. | acs.org |
Zeolite Catalysis
Zeolites are crystalline aluminosilicate (B74896) materials with a well-defined microporous structure that allows them to function as shape-selective catalysts. nih.gov Their acidic sites, which can be of either Brønsted or Lewis type, are crucial for their catalytic activity in various organic reactions, including esterification and acylation. nih.gov
Zirconium-containing zeolites, in particular, have been synthesized and tested as catalysts for esterification reactions. In a study involving the esterification of glycerol (B35011) with acetic anhydride, a natural zirconium zeolite (Zr-ZA) catalyst was prepared and characterized. acs.org The study confirmed the formation of triacetin, demonstrating the catalyst's activity. The acidity of the catalyst was found to be a key factor influencing the conversion of glycerol and the selectivity towards the desired product. acs.org Zeolites like ZSM-5 and H-Y have also been shown to be efficient catalysts for producing benzoates and acetates, with their hydrophobicity being a significant parameter for achieving high product yields. nih.gov The uniform pores of zeolites can also selectively remove byproducts like water, shifting the reaction equilibrium to favor product formation. nih.gov
Nucleophilic/Organocatalysis
In contrast to Lewis acid catalysis, which activates the acylating agent, nucleophilic catalysis involves the initial reaction of a catalyst with the anhydride to form a highly reactive intermediate. This intermediate is then more susceptible to attack by the final nucleophile (e.g., an alcohol). This pathway is characteristic of many non-metallic, organic catalysts (organocatalysts).
Role of Tertiary Amines (e.g., DMAP)
4-(Dimethylamino)pyridine (DMAP) is a hypernucleophilic acylation catalyst that is significantly more effective than simpler amines like pyridine. acs.org The mechanism of DMAP-catalyzed acylation of alcohols with anhydrides is well-established. researchgate.netnih.gov
The catalytic cycle begins with the nucleophilic attack of the pyridyl nitrogen of DMAP on one of the carbonyl carbons of acetic benzoic anhydride. This step is faster than the direct reaction of the alcohol with the anhydride. This attack leads to the cleavage of the anhydride bond and the formation of a highly reactive N-acylpyridinium salt intermediate and a carboxylate anion. researchgate.netacs.org This intermediate is much more electrophilic than the parent anhydride. The alcohol then attacks the N-acylpyridinium intermediate, leading to the formation of the ester product and regenerating the DMAP catalyst. nih.gov An auxiliary base, such as triethylamine, is often added to neutralize the carboxylic acid byproduct, preventing the protonation and deactivation of the DMAP catalyst. acs.org Kinetic studies have shown that the reaction is typically first-order with respect to the anhydride, the alcohol, and DMAP. acs.org
| Reactant | Reaction Order | Reference |
|---|---|---|
| Acetic Anhydride | First-order | acs.org |
| Cyclohexanol | First-order | acs.org |
| DMAP | First-order | acs.org |
| Triethylamine (Auxiliary Base) | Zero-order | acs.org |
Phosphine (B1218219) Catalysis
Tertiary phosphines are also potent nucleophilic catalysts for acylation reactions. nih.gov The mechanism is analogous to that of tertiary amines like DMAP. The phosphine catalyst initiates the reaction by attacking a carbonyl group of the anhydride, forming a highly reactive phosphonium (B103445) salt intermediate. This intermediate is a powerful acylating agent. Subsequent reaction with an alcohol yields the ester product and regenerates the phosphine catalyst. nih.gov Chiral phosphines have been developed to achieve enantioselective acylation of alcohols by anhydrides, highlighting the tunability of these catalysts for asymmetric synthesis. nih.gov
Imidazoles and Related Organocatalysts
Imidazole (B134444) and its derivatives are effective nucleophilic catalysts for acyl transfer reactions. acs.orgresearchgate.net Their catalytic activity stems from the ability of the imino nitrogen to act as a nucleophile, attacking the anhydride to form a reactive N-acylimidazolium intermediate. researchgate.netrsc.org This intermediate is a key species in the catalytic cycle. researchgate.netnih.gov
The mechanism of catalysis can vary depending on the reaction conditions and substrates. For instance, with acetic anhydride, studies have shown that the N-methylimidazole system can proceed through a general base catalysis pathway in dry acetonitrile, while it follows a nucleophilic route involving the N-acylated intermediate in the presence of water. nih.gov The N-acylimidazole intermediate is significantly more reactive toward nucleophilic attack than the original anhydride. nih.gov The stability and reactivity of these intermediates have been the subject of numerous studies, confirming their role as potent acyl transfer agents. nih.govnih.gov The use of imidazole as an organocatalyst has been extended to various multicomponent reactions, demonstrating its utility in synthesizing diverse and complex molecules.
Acid Catalysis (excluding self-catalyzed hydrolysis)
The reactivity of this compound, a mixed anhydride, is significantly influenced by the presence of acid catalysts. These catalysts can enhance the electrophilicity of the carbonyl carbons, thereby facilitating nucleophilic attack. This section explores the effects of both protonic acids and heterogeneous solid acid catalysts on the reactions of this compound, excluding its self-catalyzed hydrolysis.
Protonic Acid Effects on Reactivity
Protonic acids, such as mineral acids, play a crucial role in activating anhydride molecules for various reactions. The acid-catalyzed hydrolysis of symmetrical anhydrides like benzoic anhydride and acetic anhydride has been a subject of detailed kinetic studies, which provide insights into the reactivity of the mixed anhydride.
In the presence of a protonic acid, the carbonyl oxygen of the anhydride is protonated. This protonation increases the positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. Research on the hydrolysis of benzoic anhydride in aqueous dioxane has revealed that the reaction can proceed through two different mechanisms depending on the concentration of the hydronium ion ([H₃O⁺]). rsc.org One mechanism is observed at low acid concentrations, while another predominates at higher concentrations. rsc.org This indicates a complex relationship between the acid catalyst and the reaction pathway.
Similarly, the hydrolysis of thiolbenzoic anhydride is also subject to acid catalysis, although it is reported to be less sensitive to it than benzoic anhydride. rsc.org This suggests that the structure of the anhydride influences the extent of catalytic effect. Studies on the hydrolysis of acetic anhydride also confirm the role of acid catalysis in enhancing reaction rates. acs.org
A practical example of protonic acid catalysis is the synthesis of benzoic anhydride from benzoic acid and acetic anhydride, where this compound is an intermediate. orgsyn.org Phosphoric acid is often used as a catalyst in this reaction. orgsyn.org The acid likely facilitates the equilibrium between the reactants, the mixed anhydride, and the final product by activating the carbonyl groups for the intermolecular reaction. orgsyn.org
The general mechanism for protonic acid-catalyzed nucleophilic acyl substitution involves the following steps:
Protonation of a carbonyl oxygen atom of the anhydride.
Nucleophilic attack on the activated carbonyl carbon, leading to a tetrahedral intermediate.
Elimination of the leaving group (a carboxylate).
Deprotonation to yield the final product.
In the case of this compound, the protonic acid can protonate either the acetyl or the benzoyl carbonyl oxygen. The subsequent nucleophilic attack would then determine whether the reaction proceeds via acylation or benzoylation.
Table 1: Studies on Protonic Acid Catalysis of Anhydrides
| Anhydride Studied | Acid Catalyst | Reaction | Key Finding | Reference |
|---|---|---|---|---|
| Benzoic Anhydride | Brønsted Acids (H₃O⁺) | Hydrolysis | Two distinct mechanisms of acid catalysis operate at low and high acid concentrations in aqueous dioxane. | rsc.org |
| Thiolbenzoic Anhydride | Perchloric Acid | Hydrolysis | Less sensitive to acid catalysis compared to benzoic anhydride. | rsc.org |
| Acetic Anhydride | Mineral Acids | Hydrolysis | Acid catalysis enhances the rate of hydrolysis. | acs.org |
| Acetic Anhydride / Benzoic Acid | Phosphoric Acid | Synthesis of Benzoic Anhydride | Catalyzes the reaction where this compound is an intermediate. | orgsyn.org |
Solid Acid Catalysts
Solid acid catalysts offer significant environmental and operational advantages over homogeneous protonic acids, such as ease of separation, reusability, and reduced corrosivity. gychbjb.com These materials, which possess Brønsted and/or Lewis acid sites on their surface, have been effectively employed in reactions involving anhydrides, including those that are components of this compound.
Common solid acid catalysts include zeolites, clays, and mesoporous silicas. pageplace.deiupac.org Their catalytic activity is often dictated by the nature of the acid sites (Brønsted vs. Lewis), acid strength, and the catalyst's pore structure, which can impose shape-selective constraints on the reaction. iupac.org
In Friedel-Crafts acylation reactions, a key application for anhydrides, solid acids have demonstrated considerable efficacy. For instance:
Zeolites: Cerium-exchanged ZSM-5 (CeZSM-5) has been shown to be a better catalyst than unmodified HZSM-5 for the acylation of benzene (B151609) with acetic anhydride, a reaction favored by Brønsted acid sites. acs.org
Clays: Iron(III)-exchanged K10 montmorillonite (B579905) clay (Fe-K10) has yielded excellent results in the acylation of arenes like mesitylene (B46885) and p-xylene (B151628) with benzoic anhydride. acs.org
Mesoporous Materials: The large-pore mesoporous aluminosilicate MCM-41 has been utilized for the acylation of 2-methoxynaphthalene (B124790) with acetic anhydride. iupac.org While it showed high activity, the selectivity for the desired product was low in this specific case. iupac.org
For a mixed anhydride like this compound, the selectivity of the acylation reaction (acetylation vs. benzoylation) on a solid acid catalyst would likely depend on how the different ends of the molecule interact with the active sites within the catalyst's pores.
Table 2: Application of Solid Acid Catalysts in Anhydride Reactions
| Catalyst | Anhydride Reactant | Substrate | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|---|
| Fe-K10 Montmorillonite | Benzoic Anhydride | Mesitylene, p-Xylene | Friedel-Crafts Acylation | Achieved outstanding yields (98-100%) for benzoylation. | acs.org |
| CeZSM-5 Zeolite | Acetic Anhydride | Benzene | Friedel-Crafts Acylation | Demonstrated higher conversion and selectivity compared to unmodified HZSM-5. | acs.org |
| MCM-41 | Acetic Anhydride | 2-Methoxynaphthalene | Friedel-Crafts Acylation | Exhibited high activity (100% conversion) but low selectivity for the target product. | iupac.org |
| ZnK10 (Zinc Chloride on K10 Montmorillonite) | Benzoic Anhydride | Toluene | Friedel-Crafts Acylation | Only one of the two acyl groups of the anhydride was activated. | acs.org |
Advanced Research Topics and Future Directions
Computational and Theoretical Studies of Reaction Pathways
While extensive experimental data exists for reactions involving acetic benzoic anhydride (B1165640), computational and theoretical studies offer deeper insights into the underlying mechanisms that govern its reactivity and selectivity. These studies are crucial for optimizing reaction conditions and designing novel applications.
The reaction of a nucleophile with the mixed acetic benzoic anhydride can proceed via two main pathways: acetylation or benzoylation. The outcome is determined by the relative stability of the transition states for the nucleophilic attack on either the acetyl or the benzoyl carbonyl group. The general mechanism is a nucleophilic addition-elimination process that proceeds through a tetrahedral intermediate. youtube.comyoutube.com
Theoretical models suggest that the selectivity of the acylation is influenced by a combination of electronic and steric factors. researchgate.net The carbonyl carbon of the acetyl group is generally considered more electrophilic and is less sterically hindered compared to the benzoyl group. Computational studies aim to model the geometry and energy of these tetrahedral transition states. For instance, studies on the hydrolysis of various carboxylic acid anhydrides provide a framework for understanding the structural features of these transient states. acs.org In a typical reaction, the pathway with the lower activation energy barrier will be favored. researchgate.net The nature of the nucleophile, the solvent, and the catalyst can all influence the energy landscape of the reaction and thus the structure of the preferred transition state.
The energetics of the acylation process dictate which acyl group is preferentially transferred from the mixed anhydride. This competition between the acetyl and benzoyl groups is governed by the activation energies (ΔG‡) of the two competing pathways. researchgate.net While the acetyl group is smaller and often more reactive, leading to acetylation, specific catalysts or reaction conditions can favor benzoylation.
Researchers have investigated the reactivity of mixed anhydrides, noting that the reaction outcome depends on the specific reaction mode. researchgate.net For example, in Lewis acid-catalyzed reactions, the formation of the most stable Lewis acid-base complex can direct the selectivity. researchgate.net Computational chemistry allows for the calculation of these energy barriers. A theoretical study might compare the energy profiles for the reaction of a given nucleophile (e.g., an alcohol or amine) with this compound, as illustrated in the conceptual table below. Such studies reveal that even small changes in the substrate or catalyst can significantly alter the energy difference between the two pathways, thereby switching the product selectivity.
Conceptual Energetics of Competing Acylation Pathways
| Nucleophile | Catalyst | Calculated ΔG‡ (Acetylation) (kcal/mol) | Calculated ΔG‡ (Benzoylation) (kcal/mol) | Predicted Major Product |
|---|---|---|---|---|
| Methanol | None | 25.8 | 28.2 | Methyl Acetate (B1210297) |
| Aniline | None | 22.1 | 23.5 | Acetanilide |
| Methanol | Lewis Acid 'A' | 20.5 | 19.8 | Methyl Benzoate (B1203000) |
| Aniline | Lewis Acid 'B' | 18.9 | 20.1 | Acetanilide |
This table is illustrative, based on general principles of chemical reactivity, and does not represent experimentally measured values.
Development of Environmentally Benign Acylation Protocols
In line with the principles of green chemistry, significant effort has been directed towards developing cleaner and more sustainable acylation methods using anhydrides. humanjournals.com Research focuses on minimizing waste, avoiding hazardous solvents, and using catalysts that can be easily recovered and reused.
A major thrust in green chemistry is the reduction or elimination of volatile organic solvents. Acylation reactions are often performed under solvent-free conditions, where one of the reagents, typically the anhydride, can also serve as the reaction medium. frontiersin.orgcardiff.ac.uk This approach reduces waste and simplifies product purification. nih.gov Several studies have demonstrated highly efficient acylation of amines, alcohols, and phenols using acetic anhydride without any solvent, sometimes even without a catalyst. nih.govorientjchem.org These protocols are advantageous due to their high yield, short reaction times, and simple experimental procedures. orientjchem.org While many published examples use symmetrical anhydrides like acetic anhydride, the principles are directly applicable to mixed anhydrides like this compound, especially in stoichiometric reactions where the goal is to transfer a specific acyl group efficiently.
The development of heterogeneous catalysts is a cornerstone of sustainable chemistry, as they can be easily separated from the reaction mixture and reused, minimizing cost and waste. ijcps.orglongdom.org For Friedel-Crafts acylation, a key reaction involving anhydrides, various solid acid catalysts have been successfully employed.
Zeolites: Materials like Zeolite Hβ and HY have proven to be effective and reusable catalysts for the acylation of aromatic compounds with anhydrides, including acetic anhydride and benzoic anhydride. ijcps.orgacs.org They offer high conversion and selectivity, particularly for the para-isomer, under solvent-free conditions. cardiff.ac.uk
Heteropolyacids (HPAs): HPAs, such as Preyssler's anion, are highly efficient, eco-friendly solid acid catalysts for the acylation of electron-rich aromatic compounds with acid anhydrides. icm.edu.pl They are inexpensive, easy to prepare, and can be recycled multiple times with minimal loss of activity. icm.edu.pl
Ionic Liquids (ILs): Tunable aryl alkyl ionic liquids (TAAILs) have been used as a reusable reaction medium for Friedel-Crafts acylation. beilstein-journals.orgnih.gov This system, often catalyzed by metal salts like FeCl₃, tolerates various anhydrides, including benzoic anhydride, and the catalytic system can be reused for several consecutive runs. beilstein-journals.orgnih.gov
Examples of Reusable Catalysts in Acylation with Anhydrides
| Catalyst System | Anhydride Used | Substrate | Key Advantage | Reference |
|---|---|---|---|---|
| Zeolite Hβ | Acetic Anhydride | Anisole | Solvent-free, reusable | ijcps.org |
| HY Zeolite | Benzoic Anhydride | m-Xylene | Heterogeneous, shape-selective | acs.org |
| Preyssler Heteropolyacid | Acetic Anhydride | Anisole | Highly active, recyclable, eco-friendly | icm.edu.pl |
| FeCl₃ in Ionic Liquid | Benzoic Anhydride | Anthracene | Reusable catalytic medium | beilstein-journals.orgnih.gov |
Integration of this compound into Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants, minimizing purification steps and improving atom economy. While direct reports detailing the use of this compound in such reactions are limited, its potential as a reactive building block is significant.
Many MCRs rely on benzoic acid derivatives to construct benzo-fused heterocyclic scaffolds. nih.gov For example, the reaction of 2-formylbenzoic acids, amines, and other components is a common route to isoindolinones. nih.gov In such syntheses, this compound could serve as a highly activated form of a benzoic acid derivative. Its enhanced electrophilicity compared to benzoic acid itself could enable reactions to proceed under milder conditions, at faster rates, or with a broader range of substrates. By acting as an in situ source for an activated benzoyl group, it could streamline existing MCRs or enable novel transformations that are not feasible with less reactive precursors. The development of new MCRs incorporating this compound represents a promising avenue for future research in synthetic methodology.
Emerging Applications in Material Science and Polymer Chemistry
This compound, a mixed anhydride, is finding new roles in the advancement of material science and polymer chemistry. Its utility extends from the synthesis of high-performance polymers to the chemical modification of natural materials.
In the realm of polymer chemistry, this compound serves as a significant intermediate in the synthesis of liquid crystal polymers (LCPs). During the acidolysis mechanism of LCP synthesis, this compound can be formed in situ. For instance, the reaction between p-tert-butylphenyl acetate and benzoic acid leads to its formation, which then participates in subsequent reactions to build the polymer chain. mdpi.com This process is crucial for producing LCPs, which are known for their exceptional mechanical properties and thermal stability. mdpi.com Furthermore, this compound is mentioned as a potential mixed anhydride in methods for synthesizing anhydride-containing polymers using microwave radiation, a technique aimed at accelerating polymer production. google.com
The principle of using mixed anhydrides for polymerization is also seen in the context of controlled polymerization. While studies have often focused on more common anhydrides like acetic anhydride to accelerate polymerization rates in processes such as nitroxide-mediated polymerization of styrene, the underlying chemistry showcases the potential for mixed anhydrides to fine-tune reaction kinetics. researchgate.net For example, research on the ring-opening polymerization of N-carboxyanhydrides (NCAs) has demonstrated that the addition of carboxylic acids can significantly accelerate the reaction rate, suggesting a role for anhydrides in activating monomers and controlling polymer chain growth. chinesechemsoc.orgchemrxiv.org
Beyond synthetic polymers, there is an emerging interest in using anhydrides for the chemical modification of natural materials to enhance their properties. A notable example is the treatment of wood. While acetic anhydride is more commonly used for wood acetylation to improve its dimensional stability and resistance to weathering, the use of mixed anhydrides like acetic-benzoic anhydride has also been explored. mdpi.comresearchgate.netwikipedia.org Such modifications aim to introduce new functional groups into the wood's polymeric constituents (cellulose, hemicellulose, and lignin), thereby altering its surface chemistry and material properties.
The following table summarizes selected research findings on the application of this compound and related compounds in material and polymer science.
| Application Area | Specific Use | Key Findings | Reference(s) |
| Polymer Synthesis | Intermediate in Liquid Crystal Polymer (LCP) Synthesis | Forms as an intermediate during the acidolysis process, contributing to the formation of the final polymer structure. | mdpi.com |
| Polymer Synthesis | Component in Microwave-Assisted Polyanhydride Synthesis | Listed as a possible mixed anhydride for the rapid synthesis of polyanhydrides. | google.com |
| Material Modification | Chemical Treatment of Wool | Used in the presence of acetic acid to chemically modify wool fibers. | wikipedia.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Potential for Asymmetric Synthesis and Kinetic Resolution
The structural asymmetry of this compound intrinsically positions it as a valuable reagent in the field of asymmetric synthesis and kinetic resolution. Its two carbonyl groups possess different reactivities, allowing for selective reactions with prochiral substrates or racemic mixtures in the presence of a chiral catalyst.
A significant advancement in this area is the use of this compound in rhodium-catalyzed asymmetric ring-opening acylations. nih.govresearchgate.net This method has been successfully applied to the synthesis of α-silyl biaryl atropisomers, which are important chiral ligands and scaffolds in organic synthesis. In a specific example, the reaction of a silafluorene with this compound in the presence of a chiral rhodium catalyst resulted in the formation of a methyl aryl ketone as the major product with a high degree of enantioselectivity. nih.govresearchgate.netresearchgate.net This demonstrates the potential of this compound to participate in highly stereocontrolled C-Si bond activation. nih.gov
The concept of using asymmetric anhydrides for stereoselective synthesis has historical roots. The very creation of structurally asymmetric anhydrides like acetic-benzoic anhydride by Gerhardt in the 19th century was a pivotal moment in the development of structural theory in chemistry. cdlib.org Modern applications build upon this foundation, employing chiral catalysts to exploit the differential reactivity of the anhydride's acyl groups.
Kinetic resolution is another area where this compound shows promise. In a kinetic resolution, a chiral catalyst reacts preferentially with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers. The differential reactivity of the acyl groups in this compound can be harnessed in such processes. For instance, in the presence of a suitable chiral catalyst, one of the acyl groups could be selectively transferred to one enantiomer of a racemic alcohol or amine at a faster rate than to the other, leading to an enantioenriched substrate and the corresponding acylated product. While specific, large-scale applications in kinetic resolution using this compound are still emerging, the principles are well-established with related chiral acylating agents.
The table below presents data from a study on the rhodium-catalyzed asymmetric acylation where this compound was used as a reagent.
| Substrate | Reagent | Catalyst System | Product Ratio (Methyl Aryl Ketone : Benzoyl Aryl Ketone) | Reference(s) |
| Silafluorene Derivative | This compound | [Rh(CO)₂Cl]₂ / Chiral Ligand | 6.7 : 1 | nih.govresearchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The continued development of new chiral catalysts and catalytic systems is expected to further unlock the potential of this compound as a versatile tool for the stereoselective synthesis of complex chiral molecules.
Q & A
Q. What are the common synthetic routes for preparing acetic benzoic anhydride in laboratory settings?
this compound is typically synthesized via acylation reactions between benzoic acid derivatives and acetylating agents. A standard method involves reacting benzoic acid with acetyl chloride in anhydrous conditions, often using a base like triethylamine to neutralize HCl byproducts. Alternatively, mixed anhydrides can form during reactions with acetic anhydride, as seen in peptide synthesis where capping steps prevent over-reactivity . For specialized derivatives, such as benzimidazole-containing analogs, benzoyl chloride is heated with carboxylic acids (e.g., {3-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetic acid) under reflux, followed by recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying functional groups and confirming the anhydride linkage. Infrared (IR) spectroscopy detects characteristic carbonyl stretches (C=O) at ~1750–1850 cm⁻¹. X-ray crystallography provides definitive bond-length and angle data, especially for verifying the planar geometry of the anhydride group and aromatic ring arrangement . Mass spectrometry (MS) confirms molecular weight (164.16 g/mol) and fragmentation patterns, while gas chromatography (GC) coupled with derivatization protocols ensures purity assessment .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for acylodeboronation reactions using this compound as an acylating agent?
Catalytic systems, such as Pd-tetraethyl calixarene complexes, enable efficient acylodeboronation of arylboronic acids. Key variables include:
- Base selection : KHCO3 in toluene at 110°C under nitrogen yields 85% conversion, outperforming Na2CO3, which forms benzoic anhydride intermediates .
- Catalyst loading : 0.5 mol% Pd catalysts with phosphine ligands (e.g., PPh3) enhance turnover.
- Solvent choice : Non-polar solvents (e.g., toluene) stabilize reactive intermediates. Monitoring by GC or HPLC ensures detection of intermediates like mixed anhydrides, which can be hydrolyzed to ketones .
Q. What factors contribute to conflicting pyrolysis data observed in thermal degradation studies of this compound?
Pyrolysis outcomes depend on temperature and reaction environment:
- Low temperatures (<350°C) : Predominantly yield tar and polymeric materials due to ketene intermediate formation, which undergoes rapid polymerization .
- Higher temperatures (>350°C) : Promote bond cleavage, generating benzaldehyde and trimethylacetyl radicals. Contradictions arise from analytical limitations (e.g., GC’s inability to detect high-molecular-weight tars) and varying pyrolysis durations. FTIR and mass spectral analysis of trapped intermediates are recommended to resolve discrepancies .
Q. What mechanistic insights explain the formation of mixed anhydride intermediates in palladium-catalyzed reactions involving this compound?
In Pd(0)/(II)-catalyzed reductions, mixed anhydrides (e.g., benzoic pivalic anhydride) act as transient intermediates. Kinetic studies suggest acyl-oxygen bond activation occurs via oxidative addition to Pd(0), forming a Pd(II)-acyl complex. This intermediate undergoes reductive elimination with arylboronic acids, yielding arenes. Computational studies (DFT) support a concerted pathway where steric effects from substituents on the anhydride dictate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
